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Abstract
Glycyrrhizin (GLR), a triterpenoid saponin extracted from licorice root, has demonstrated a

broad spectrum of antiviral activities against numerous DNA and RNA viruses.[1][2][3][4][5] Its

multifaceted mechanism of action involves direct interaction with viral proteins, interference

with viral entry and replication, and modulation of host immune responses.[1][3][4] This

technical guide provides a comprehensive overview of the molecular interactions between GLR

and key viral proteins, summarizes quantitative data on its antiviral efficacy, details relevant

experimental protocols, and illustrates the associated cellular pathways.

Introduction
Glycyrrhizin (also known as Glycyrrhizic Acid or GA) is the primary active constituent of licorice

root (Glycyrrhiza species) and has been utilized in traditional medicine for centuries.[1][6]

Modern pharmacological studies have identified its potent anti-inflammatory,

immunomodulatory, and antiviral properties.[3][4] GLR's ability to inhibit a wide range of

viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Human

Immunodeficiency Virus (HIV), Influenza A Virus (IAV), and Hepatitis C Virus (HCV), makes it a

compelling candidate for antiviral drug development.[1][2][3][5] This document synthesizes

current research on the direct interactions between GLR and viral proteins, which are central to

its antiviral effects.
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GLR employs a multi-pronged approach to inhibit viral infection and replication. The primary

mechanisms include:

Inhibition of Viral Entry: GLR can prevent the initial stages of infection, namely viral

attachment and penetration into the host cell.[1][2][7] For SARS-CoV-2, it has been shown to

bind to the host cell receptor ACE2 and the viral Spike (S) protein, disrupting the interaction

required for viral entry.[6][8][9]

Inhibition of Viral Replication: GLR can target essential viral enzymes required for replication.

It has been shown to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2 and the

reverse transcriptase of HIV.[9][10][11]

Modulation of Host Signaling Pathways: GLR can influence cellular signaling pathways

critical for the viral life cycle and the host's inflammatory response. For instance, it has been

shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of pro-

inflammatory gene expression during influenza virus infection.[2][12][13]

Interaction with Specific Viral Proteins
Coronaviruses (SARS-CoV and SARS-CoV-2)
GLR has been extensively studied for its activity against coronaviruses. It targets multiple

proteins crucial for the viral life cycle.

Spike (S) Protein: The S protein mediates viral entry by binding to the host's ACE2 receptor.

[8] GLR directly interacts with the S protein, with a measured equilibrium dissociation

constant (K_D) of 0.28 nM as determined by Surface Plasmon Resonance (SPR).[6] This

interaction blocks the S protein from binding to host cells.[6][14] Molecular docking studies

suggest GLR has several binding pockets on the S protein, including one at the interface

with ACE2.[6][15]

Main Protease (Mpro/3CLpro): Mpro is a viral enzyme essential for processing viral

polyproteins, making it a key target for antiviral drugs.[11] GLR inhibits Mpro activity, with

studies showing 70.3% inhibition at a concentration of 30 µM and complete inhibition at 2000

µM.[9][11] Molecular docking studies have calculated a strong binding affinity of GLR for

Mpro, with binding energies ranging from -8.0 to -8.3 kcal/mol.[16][17]
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Papain-Like Protease (PLpro): Similar to Mpro, PLpro is involved in viral replication.

Molecular docking studies indicate a strong binding affinity of GLR to PLpro.[18]

RNA-dependent RNA Polymerase (RdRp): This enzyme is critical for viral RNA replication.

GLR has shown a strong binding affinity for the SARS-CoV-2 RdRp in computational models,

with a binding energy of -8.6 kcal/mol.[17]

Human Immunodeficiency Virus (HIV)
GLR and its derivatives have shown notable inhibitory effects on HIV replication.

Reverse Transcriptase (RT): This enzyme is fundamental to the retroviral life cycle. GLR

derivatives act as noncompetitive inhibitors of HIV-1 reverse transcriptase.[19] A modified

version, glycyrrhizin sulfate (GLS), was found to be an efficient inhibitor of RT. Another

derivative, glycyrrhizic acid penta-O-nicotinate (niglizin), also effectively suppresses HIV

replication by inhibiting RT.[19]

Viral Entry: GLR can inhibit HIV entry into host cells by inducing the production of β-

chemokines, which bind to the CCR5 chemokine receptor, a crucial co-receptor for HIV.[20] It

has also been suggested that GLR reduces the fluidity of the host cell plasma membrane,

which can impede viral fusion and entry.[7][21]

Influenza A Virus (IAV)
GLR demonstrates significant activity against IAV, primarily by targeting host pathways and, to

a lesser extent, viral proteins.

Hemagglutinin (HA) and Neuraminidase (NA): HA and NA are the two major surface

glycoproteins of the influenza virus, responsible for attachment and release, respectively.[22]

[23] While direct, high-affinity binding to these proteins is not the primary mechanism,

molecular docking studies have explored GLR's potential interaction with neuraminidase.[18]

The main antiviral action of GLR against IAV appears to be the inhibition of virus uptake into

the cell and the modulation of host inflammatory responses.[24] It significantly reduces the

expression of pro-inflammatory cytokines like IL-6 and CXCL10.[12]

Hepatitis Viruses (HBV and HCV)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://japsonline.com/abstract.php?article_id=4441&sts=2
https://mid.journals.ekb.eg/article_433359.html
https://pubmed.ncbi.nlm.nih.gov/15651664/
https://pubmed.ncbi.nlm.nih.gov/15651664/
https://www.researchgate.net/publication/10817841_Effect_of_Glycyrrhizin_an_Active_Component_of_Licorice_Roots_on_HIV_Replication_in_Cultures_of_Peripheral_Blood_Mononuclear_Cells_from_HIV-Seropositive_Patients
https://epigen.com.ua/wp-content/uploads/2020/03/antiviral-effects-of-glycyrrhiza-species_glycyrrhizin.pdf
https://www.researchgate.net/publication/7693274_The_broad_anti-viral_agent_glycyrrhizin_directly_modulates_the_fluidity_of_plasma_membrane_and_HIV-1_envelope
https://pmc.ncbi.nlm.nih.gov/articles/PMC2937864/
https://en.wikipedia.org/wiki/Viral_neuraminidase
https://japsonline.com/abstract.php?article_id=4441&sts=2
https://pmc.ncbi.nlm.nih.gov/articles/PMC7126985/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3096629/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GLR has been used clinically in Japan and China for the treatment of chronic viral hepatitis.[2]

Hepatitis C Virus (HCV): GLR and its metabolite, glycyrrhetinic acid, inhibit HCV replication.

[25] It has been shown to inhibit the release of infectious HCV particles and can have a

synergistic effect when combined with interferon.[26][27][28] The proposed mechanism

involves the inhibition of viral entry and replication, potentially targeting nonstructural

proteins like NS3 protease and NS5B RNA-dependent RNA polymerase.[26][29]

Hepatitis B Virus (HBV): GLR exerts an antiviral effect by inhibiting the secretion of the

hepatitis B surface antigen (HBsAg).[2][30]

Quantitative Data Summary
The antiviral activity of Glycyrrhizin and its derivatives has been quantified across numerous

studies. The tables below summarize key metrics.

Table 1: In Vitro Inhibitory Concentrations (IC50/EC50) of GLR and Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7886629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7168410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169469/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.680674/pdf
https://www.researchgate.net/publication/51495834_Glycyrrhizin_as_antiviral_agent_against_Hepatitis_C_Virus
https://pmc.ncbi.nlm.nih.gov/articles/PMC3169469/
https://repository.unair.ac.id/100220/1/Anti-hepattitis%20C%20virus.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7886629/
https://www.researchgate.net/publication/346074635_Glycyrrhizic_acid_exerts_inhibitory_activity_against_the_spike_protein_of_SARS-CoV-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Virus
Target/Assa
y

Compound IC50 / EC50 Cell Line Reference

SARS-CoV-
2

S-
RBD/ACE2
Interaction

Glycyrrhizin 22 µM - [9]

SARS-CoV-2
Replication

(RNA level)
Glycyrrhizin 0.44 mg/ml Vero E6 [9]

SARS-CoV Replication Glycyrrhizin 365 µM Vero [1]

HIV-1 (AZT-

resistant)
Replication Niglizin 0.134 µM MT-4 [19]

HIV-1 (Wild

type)
Replication Niglizin 9.64 µM MT-4 [19]

HSV-1 Replication Glycyrrhizin 0.5 mM - [1]

HCV Replication Glycyrrhizin 14 ± 2 µg/ml Liver Cells [26][28]

Varicella-

zoster virus
Replication

Glycyrrhizic

Acid
0.71 mM HEF [31]

SARS-CoV-2 Replication Glycyvir 2–8 μM Vero E6 [32]

| HIV (pseudovirus) | Entry | Glycyvir | 3.9–27.5 µM | TZM-bl |[32] |

Table 2: Binding Affinities and Molecular Docking Scores
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Viral
Protein

Virus Method
Binding
Metric

Value Reference

Spike (S)
Protein

SARS-CoV-
2

Surface
Plasmon
Resonance

K_D 0.28 nM [6]

Main

Protease

(Mpro)

SARS-CoV-2
Molecular

Docking

Binding

Energy

-8.19

kcal/mol
[9]

Main

Protease

(Mpro)

SARS-CoV-2
Molecular

Docking

Binding

Energy
-8.3 kcal/mol [17]

RdRp SARS-CoV-2
Molecular

Docking

Binding

Energy
-8.6 kcal/mol [17]

Spike (S)

Protein
SARS-CoV-2

Molecular

Docking

Binding

Energy
-7.3 kcal/mol [17]

| Spike Receptor Binding Domain | Influenza | Molecular Docking | Binding Energy | -10.307

kcal/mol |[18] |

Experimental Protocols
Molecular Docking
This computational method is used to predict the binding mode and affinity of a ligand (GLR) to

a protein target.

Protein and Ligand Preparation: Obtain the 3D crystal structure of the target viral protein

from the Protein Data Bank (PDB). Prepare the structure by removing water molecules,

adding hydrogen atoms, and assigning charges. Obtain the 3D structure of Glycyrrhizin and

optimize its geometry.

Grid Generation: Define a binding site on the target protein, typically the active site of an

enzyme or a known interaction interface. A grid box is generated around this site to define

the search space for the ligand.
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Docking Simulation: Use software like AutoDock Vina to dock the ligand into the defined

binding site.[17] The program samples different conformations and orientations of the ligand,

calculating the binding energy for each pose.

Analysis: Analyze the results to identify the pose with the lowest binding energy, which

represents the most stable predicted binding mode.[17][18] Visualize the interactions (e.g.,

hydrogen bonds, hydrophobic interactions) between the ligand and protein residues using

software like PyMOL.[17]

Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure real-time biomolecular interactions and

determine binding kinetics (k_a, k_d) and affinity (K_D).[6][30]

Chip Preparation: Immobilize the recombinant viral protein (e.g., SARS-CoV-2 S protein)

onto the surface of a sensor chip.

Binding Analysis: Flow a series of concentrations of Glycyrrhizin (the analyte) over the chip

surface. The binding of GLR to the immobilized protein causes a change in the refractive

index at the surface, which is detected and measured in resonance units (RU).

Data Acquisition: Record the binding events as a sensorgram, which plots RU versus time.

The association phase occurs during analyte injection, and the dissociation phase occurs

during a subsequent buffer flow.

Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to

calculate the association rate constant (k_a), the dissociation rate constant (k_d), and the

equilibrium dissociation constant (K_D = k_d/k_a).[6]

Plaque Reduction Assay
This is a standard virological assay to quantify the effect of an antiviral compound on infectious

virus particles.[17]

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-

CoV-2) in multi-well plates.
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Infection and Treatment: Infect the cells with a known amount of virus (to produce a

countable number of plaques). Simultaneously or at different time points (pre-, during, or

post-infection), treat the cells with various concentrations of Glycyrrhizin.[16][33]

Overlay: After the infection period, remove the virus/compound mixture and overlay the cells

with a semi-solid medium (e.g., containing agar or methylcellulose). This restricts viral

spread to adjacent cells, leading to the formation of localized lesions called plaques.

Incubation and Staining: Incubate the plates for several days to allow plaques to form.

Subsequently, fix the cells and stain them with a dye (e.g., crystal violet) that stains living

cells. Plaques appear as clear zones where cells have been killed by the virus.

Quantification: Count the number of plaques in treated and untreated wells. The

concentration of GLR that reduces the number of plaques by 50% is determined as the IC50

value.[17]

Visualization of Pathways and Workflows
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Caption: Workflow for identifying and validating the antiviral activity of Glycyrrhizin.

Caption: Multi-target mechanism of Glycyrrhizin against SARS-CoV-2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15564982?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

